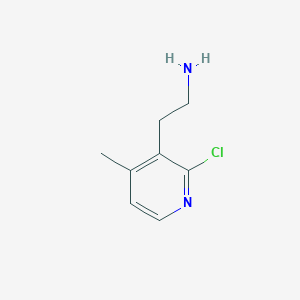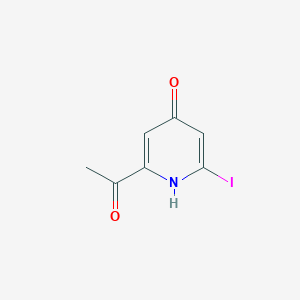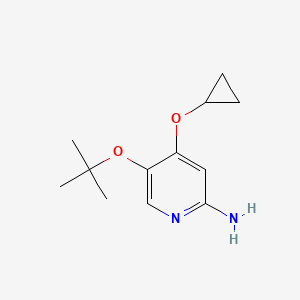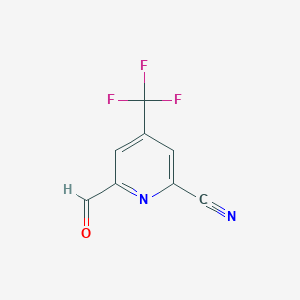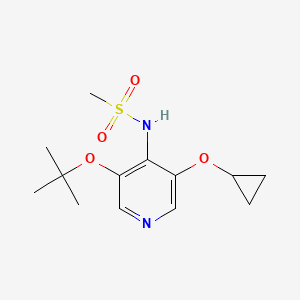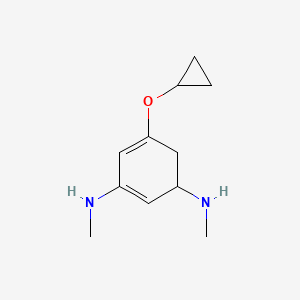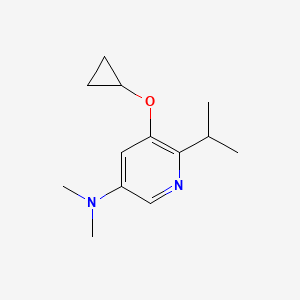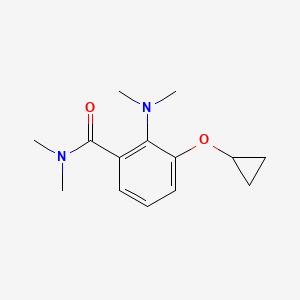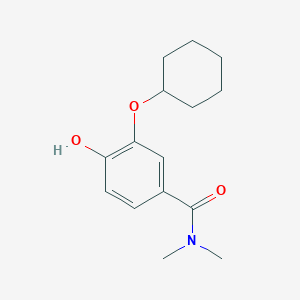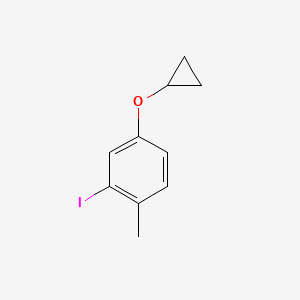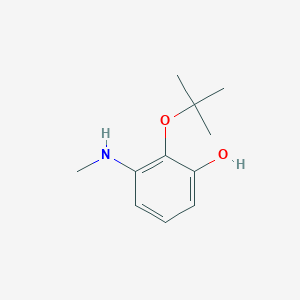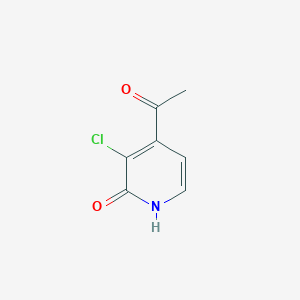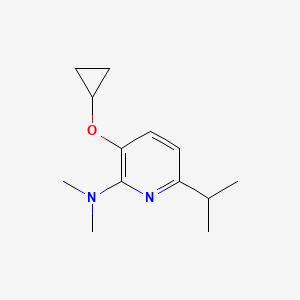
3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a dimethylpyridinamine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine typically involves multiple steps, including the formation of the pyridine ring, introduction of the isopropyl group, and attachment of the cyclopropoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinamine compounds .
Scientific Research Applications
3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Shares the dimethylpyridinamine core but lacks the cyclopropoxy and isopropyl groups.
Cyclopropylamine: Contains the cyclopropyl group but differs in the rest of the structure.
Isopropylamine: Contains the isopropyl group but lacks the pyridinamine core.
Uniqueness
3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-7-8-12(16-10-5-6-10)13(14-11)15(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
QXKQLGBZWBWZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


